molecular formula C9H5ClO3 B2432780 7-Chlorobenzofuran-4-carboxylic acid CAS No. 1038509-42-0

7-Chlorobenzofuran-4-carboxylic acid

Cat. No.: B2432780
CAS No.: 1038509-42-0
M. Wt: 196.59
InChI Key: GVOZOHSZUJYIQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chlorobenzofuran-4-carboxylic acid is a chemical compound with the molecular formula C9H5ClO3 and a molecular weight of 196.59 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .

Scientific Research Applications

1. Molecular Structure and Crystal Formation

  • In the study of molecular structures, 7-Chlorobenzofuran-4-carboxylic acid derivatives have shown significance. For instance, the molecular structure of 4-chlorobenzoic acid is closely related and exhibits specific properties like planarity and hydrogen bonding, which are key in crystal formation (Gotoh, Katagiri, & Ishida, 2010).

2. Synthesis of Quinoline Derivatives

  • Quinoline derivatives, which have various applications in medicinal chemistry, can be synthesized using intermediates related to this compound. These compounds demonstrate significant properties in developing anticancer agents (Bhatt, Agrawal, & Patel, 2015).

3. Interaction with Other Molecular Structures

4. Catalysis in Chemical Reactions

  • Certain chlorobenzoic acid derivatives, similar to this compound, are effective catalysts for amide condensation, significantly impacting the field of organic synthesis (Maki, Ishihara, & Yamamoto, 2006).

5. Synthesis and Optical Resolution

  • The synthesis and optical resolution of chlorotriptycene-7-carboxylic acids, which share structural similarities with this compound, provide insights into the development of new optical materials and molecular recognition processes (Hashimoto, Shimizu, Ogura, & Nakagawa, 1974).

6. Analgesic Properties

  • Some derivatives of this compound have shown potential as analgesic agents, indicating their relevance in pharmaceutical research (Boyle et al., 1986).

7. Synthesis of Anticancer Compounds

  • The synthesis of specific 7-chloro-6-fluoro-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid derivatives, an important intermediate for anticancer drugs, highlights the relevance of this compound in medicinal chemistry (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).

8. Antimicrobial Activity

  • Derivatives of this compound show significant antimicrobial activity, contributing to the development of new antibiotics and antifungal agents (Bhatt & Agrawal, 2010).

9. Application in Food Safety and Environment

  • Carboxylic acids, including derivatives of this compound, play a crucial role in food preservation, agriculture, and as building blocks for chemical synthesis, impacting various industries (Mira & Teixeira, 2013).

10. Ion Transport and Extraction

  • Research in ion transport and extraction has shown the use of carboxylic acids with ether oxygens and aromatic rings, which could include this compound derivatives, as effective carriers for alkali metal ions (Yamaguchi et al., 1988).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 7-chlorobenzofuran-4-carboxylic acid belongs, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways .

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, thereby disrupting key biochemical pathways .

Biochemical Pathways

For example, some benzofuran compounds have anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis . Other benzofuran compounds have anti-viral activity, indicating they may interfere with viral replication pathways .

Pharmacokinetics

For example, this compound has a molecular weight of 196.59 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Given the known biological activities of benzofuran compounds, it is likely that this compound could have effects such as inhibiting cell proliferation (in the case of anti-tumor activity), killing or inhibiting the growth of bacteria (in the case of antibacterial activity), protecting cells from oxidative damage (in the case of anti-oxidative activity), or inhibiting viral replication (in the case of anti-viral activity) .

Properties

IUPAC Name

7-chloro-1-benzofuran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOZOHSZUJYIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)C=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 7-chloro-benzofuran-4-carboxylic acid ethyl ester (3.90 mmol) and NaOH (5.85 mmol) in MeOH (4.4 mL) and water (4.4 mL) is heated to 55° C. for 90 min. The mixture is concentrated in vacuo and made acidic by addition of aq. HCl (1.0 M). The obtained precipitate is filtered off and dried in vacuo to give the desired product. 1H-NMR (DMSO-d6): δ=13.3 (bs, 1H); 8.27 (s, 1H); 7.89 (d, J=8.3 Hz, 1H); 7.56 (d, J=8.3 Hz, 1H); 7.42 (s, 1H).
Quantity
3.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
5.85 mmol
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
solvent
Reaction Step One
Name
Quantity
4.4 mL
Type
solvent
Reaction Step One

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